molecular formula C25H46BF4N B6299378 Benzyldimethylhexadecylammonium tetrafluoroborate CAS No. 4256-25-1

Benzyldimethylhexadecylammonium tetrafluoroborate

Cat. No.: B6299378
CAS No.: 4256-25-1
M. Wt: 447.4 g/mol
InChI Key: GZPUTUZMARIMLX-UHFFFAOYSA-N
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Description

Benzyldimethylhexadecylammonium tetrafluoroborate is a quaternary ammonium compound with the molecular formula C25H46BF4N and a molecular weight of 447.4 g/mol. This compound is known for its unique chemical structure and diverse biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethylhexadecylammonium tetrafluoroborate typically involves the quaternization of benzyldimethylhexadecylamine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C}{25}\text{H}{46}\text{N} + \text{HBF}4 \rightarrow \text{C}{25}\text{H}_{46}\text{BF}_4\text{N} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethylhexadecylammonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield various substituted ammonium salts, while oxidation reactions can produce oxidized derivatives .

Scientific Research Applications

Benzyldimethylhexadecylammonium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is utilized in the formulation of surfactants, detergents, and emulsifiers, owing to its surface-active properties.

Mechanism of Action

The mechanism of action of benzyldimethylhexadecylammonium tetrafluoroborate involves its interaction with cellular membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

    Benzyldimethylhexadecylammonium chloride: Similar in structure but with a chloride anion instead of tetrafluoroborate.

    Cetalkonium chloride: Another quaternary ammonium compound with similar surface-active properties.

Uniqueness

Benzyldimethylhexadecylammonium tetrafluoroborate is unique due to the presence of the tetrafluoroborate anion, which imparts distinct chemical and physical properties compared to its chloride counterpart. This difference can influence its solubility, reactivity, and overall effectiveness in various applications .

Properties

IUPAC Name

benzyl-hexadecyl-dimethylazanium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.BF4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;2-1(3,4)5/h17-19,21-22H,4-16,20,23-24H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPUTUZMARIMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46BF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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